molecular formula C14H32O2Si B1278842 1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 91898-32-7

1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B1278842
CAS No.: 91898-32-7
M. Wt: 260.49 g/mol
InChI Key: LCRZHACTAVRQDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of 1-octanol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) under inert conditions to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

1-Octanol+TBDMS-Cl1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-\text{1-Octanol} + \text{TBDMS-Cl} \rightarrow \text{1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-} 1-Octanol+TBDMS-Cl→1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.

    Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the silyl protecting group.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alcohols or other substituted products.

Scientific Research Applications

1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- finds applications in various scientific research fields:

    Chemistry: Used as a protecting group for alcohols in organic synthesis.

    Biology: Utilized in the study of membrane proteins and lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- primarily involves its role as a protecting group. The silyl ether group protects the hydroxyl group from unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions using reagents like TBAF, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its specific silyl protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in synthetic organic chemistry where selective protection and deprotection of functional groups are crucial.

Biological Activity

1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS Number: 91898-32-7) is a siloxane compound characterized by its unique silyl ether group, which serves as a protecting group in organic synthesis. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its versatile applications and biological interactions.

  • Molecular Formula : C14H32O2Si
  • Molecular Weight : 260.492 g/mol
  • Structure : The compound features a long hydrocarbon chain (octanol) with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl functionality.

The primary function of 1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is to act as a protecting group for alcohols during chemical reactions. The silyl ether group prevents unwanted reactions of the hydroxyl group while allowing for selective deprotection under mild conditions using reagents like tetrabutylammonium fluoride (TBAF). This property is crucial in synthetic organic chemistry where the manipulation of functional groups is often required.

Membrane Interactions

Research indicates that 1-Octanol derivatives can influence membrane fluidity and permeability. Studies have shown that compounds similar to 1-Octanol can affect the behavior of membrane proteins and lipid bilayers. This interaction is particularly relevant in pharmacology, where membrane permeability can impact drug absorption and efficacy .

Drug Delivery Systems

The potential use of 1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- in drug delivery systems has been explored. Its ability to form micelles and enhance solubility makes it a candidate for encapsulating hydrophobic drugs, thereby improving their bioavailability.

Toxicological Profile

A hazard assessment indicates that 1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is not classified as a skin sensitizer and shows negative results in mutagenicity tests. The NOAEL (No Observed Adverse Effect Level) for repeated dose toxicity was determined to be 320 mg/kg/day in rats . These findings suggest a relatively low toxicity profile for this compound.

Study on Membrane Proteins

In a study examining the effects of octanol derivatives on membrane proteins, researchers found that the presence of silyl ether groups can stabilize certain protein conformations, thus facilitating better understanding of protein-lipid interactions. This has implications for drug design targeting membrane proteins .

Drug Solubility Enhancement

Another case study focused on the formulation of poorly soluble drugs using 1-Octanol derivatives. Results indicated that the incorporation of this compound into formulations significantly improved the solubility and stability of hydrophobic drugs, demonstrating its utility in pharmaceutical applications.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
1-OctanolStraight-chain alcoholBasic structure used for comparison
1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-Silyl ether with diphenyl groupDifferent silyl group affecting stability and reactivity
1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-Silyl ether with dimethyl groupEnhanced stability and ease of removal under mild conditions

Properties

IUPAC Name

8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O2Si/c1-14(2,3)17(4,5)16-13-11-9-7-6-8-10-12-15/h15H,6-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRZHACTAVRQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453133
Record name 1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91898-32-7
Record name 1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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